molecular formula C16H21Cl2N3O4 B2644243 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1026783-34-5

4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Cat. No.: B2644243
CAS No.: 1026783-34-5
M. Wt: 390.26
InChI Key: BVMPWHPOQBZIFH-UHFFFAOYSA-N
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Description

4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features both aromatic and aliphatic functional groups. It is characterized by the presence of dichlorophenyl and morpholinoethyl groups attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes:

    Formation of the dichlorophenyl intermediate: Starting with 2,3-dichloroaniline, it undergoes a reaction with a suitable acylating agent to form the dichlorophenyl intermediate.

    Attachment of the morpholinoethyl group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

    Formation of the butanoic acid backbone: The final step involves the reaction of the intermediate with a butanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of aminophenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro groups of the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well-documented. based on its structure, it may interact with specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the morpholinoethyl group could interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    4-((2,3-Dichlorophenyl)amino)-2-((2-piperidinoethyl)amino)-4-oxobutanoic acid: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    4-((2,3-Dichlorophenyl)amino)-2-((2-ethylaminoethyl)amino)-4-oxobutanoic acid: Similar structure but with an ethylaminoethyl group.

Uniqueness

The presence of the morpholinoethyl group in 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2,3-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O4/c17-11-2-1-3-12(15(11)18)20-14(22)10-13(16(23)24)19-4-5-21-6-8-25-9-7-21/h1-3,13,19H,4-10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPWHPOQBZIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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